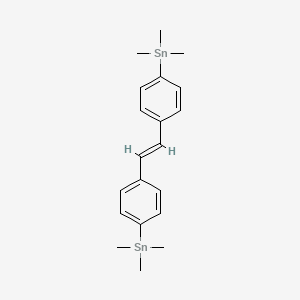
(E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene is an organotin compound characterized by the presence of two trimethylstannyl groups attached to a phenyl ring, which is further connected by an ethene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene typically involves the reaction of (E)-1,2-bis(4-bromophenyl)ethene with trimethyltin chloride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
(E)−1,2−bis(4−bromophenyl)ethene+2(CH3)3SnClPd catalyst(E)−1,2−bis(4−(trimethylstannyl)phenyl)ethene+2NaBr
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be substituted with other functional groups through reactions with electrophiles.
Oxidation Reactions: The compound can be oxidized to form stannic derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophiles: For substitution reactions, common electrophiles include halogens and acyl chlorides.
Oxidizing Agents: Oxidation reactions may involve reagents like hydrogen peroxide or other peroxides.
Palladium Catalysts: Cross-coupling reactions typically require palladium catalysts.
Major Products
Substitution Products: Depending on the electrophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation leads to the formation of stannic compounds.
Coupling Products: Cross-coupling reactions result in the formation of new carbon-carbon bonds, expanding the molecular framework.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene is used as a precursor for the synthesis of more complex molecules through cross-coupling reactions. Its ability to form stable carbon-tin bonds makes it valuable in the formation of carbon-carbon bonds.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic materials, due to its ability to undergo various chemical transformations.
Mecanismo De Acción
The mechanism of action of (E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene in chemical reactions involves the activation of the tin-carbon bond, which facilitates the formation of new bonds with other reactants. The palladium catalyst plays a crucial role in this process by coordinating with the tin atom and promoting the transfer of the organic group to the electrophile or coupling partner.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1,2-bis(4-bromophenyl)ethene
- (E)-1,2-bis(4-iodophenyl)ethene
- (E)-1,2-bis(4-chlorophenyl)ethene
Uniqueness
(E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene is unique due to the presence of trimethylstannyl groups, which impart distinct reactivity compared to halogenated derivatives. The tin-carbon bond is more reactive in cross-coupling reactions, making this compound particularly valuable in synthetic organic chemistry.
Propiedades
Fórmula molecular |
C20H28Sn2 |
|---|---|
Peso molecular |
505.9 g/mol |
Nombre IUPAC |
trimethyl-[4-[(E)-2-(4-trimethylstannylphenyl)ethenyl]phenyl]stannane |
InChI |
InChI=1S/C14H10.6CH3.2Sn/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14;;;;;;;;/h3-12H;6*1H3;;/b12-11+;;;;;;;; |
Clave InChI |
ATIBJRHBUGJNJJ-YPWMFNLASA-N |
SMILES isomérico |
C[Sn](C)(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[Sn](C)(C)C |
SMILES canónico |
C[Sn](C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) N,N-bis(2-chloroethyl)carbamate](/img/structure/B15125828.png)
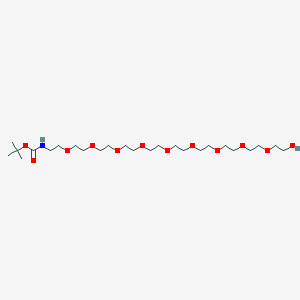
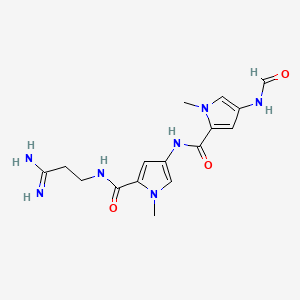



![Tetrahydro-2-[(2S)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B15125852.png)

![2-[(2-Amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B15125861.png)

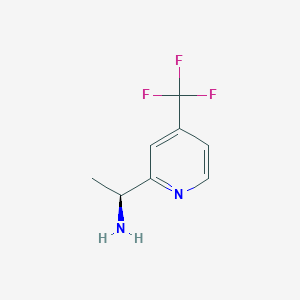
![{4-[4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl}acetic acid](/img/structure/B15125896.png)
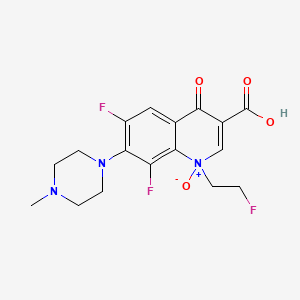
![trans-(+/-)-Dihydro-3,4-bis[[3-Methoxy-4-(phenylMethoxy)phenyl]Methyl]-2(3H)-furanone](/img/structure/B15125905.png)
